Phenyl Trimethylsilylmethyl Sulfone Phenyl Trimethylsilylmethyl Sulfone
Brand Name: Vulcanchem
CAS No.: 17872-92-3
VCID: VC21044843
InChI: InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
SMILES: C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1
Molecular Formula: C10H16O2SSi
Molecular Weight: 228.38 g/mol

Phenyl Trimethylsilylmethyl Sulfone

CAS No.: 17872-92-3

Cat. No.: VC21044843

Molecular Formula: C10H16O2SSi

Molecular Weight: 228.38 g/mol

* For research use only. Not for human or veterinary use.

Phenyl Trimethylsilylmethyl Sulfone - 17872-92-3

Specification

CAS No. 17872-92-3
Molecular Formula C10H16O2SSi
Molecular Weight 228.38 g/mol
IUPAC Name benzenesulfonylmethyl(trimethyl)silane
Standard InChI InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Standard InChI Key OEXJFEDAGJGOEP-UHFFFAOYSA-N
SMILES C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1
Canonical SMILES C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Properties and Structure

Phenyl Trimethylsilylmethyl Sulfone possesses a well-defined chemical structure characterized by its molecular formula C10H16O2SSi and molecular weight of 228.38 g/mol. The structural arrangement features a phenyl ring attached to the sulfone group, which is further connected to a methyl carbon substituted with a trimethylsilyl moiety .

The key physicochemical properties of Phenyl Trimethylsilylmethyl Sulfone are summarized in the following table:

PropertyValue
Molecular FormulaC10H16O2SSi
Molecular Weight228.38 g/mol
CAS Number17872-92-3
MDL NumberMFCD00012364
Storage ConditionRoom temperature
Purity (Commercial)≥95%

The sulfonyl group (SO2) within the molecule is strongly electron-withdrawing, which influences the electronic distribution throughout the structure. This electronic effect enhances the acidity of adjacent carbon atoms, particularly the methylene group connecting the sulfonyl and trimethylsilyl moieties. Such enhanced acidity facilitates deprotonation under appropriate conditions, creating a reactive carbanion that can participate in various transformations .

The trimethylsilyl group introduces silicon-carbon bonds that are generally longer and more polarized than corresponding carbon-carbon bonds. This characteristic can be exploited in reaction pathways where silicon acts as a directing group or participates in elimination processes. The relatively weak nature of silicon-carbon bonds compared to carbon-carbon bonds can be advantageous in certain synthetic contexts, particularly where selective bond cleavage is desired .

The phenyl ring provides additional functionality through its aromatic character, offering opportunities for further derivatization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The combination of these structural elements creates a molecule with diverse reactive sites that can be selectively engaged under appropriate conditions .

Size (g)AvailabilityPrice
0.20010-20 days฿3,357.00
1.00010-20 days฿8,136.00

Based on general principles of organosulfur and organosilicon chemistry, potential synthetic approaches to this compound might involve:

  • Deprotonation of phenyl methyl sulfone followed by silylation with a trimethylsilyl electrophile

  • Nucleophilic displacement reactions involving appropriately functionalized precursors

  • Construction of the carbon-sulfur bond after installation of the trimethylsilyl group

The synthesis likely requires controlled reaction conditions to ensure selectivity and prevent undesired side reactions involving either the sulfone or silicon functionalities. Purification techniques such as recrystallization or chromatography would be employed to achieve the high purity required for its application as a reagent in organic synthesis .

Applications in Organic Chemistry

Formation of Carbon-Carbon Bonds

One of the primary applications of Phenyl Trimethylsilylmethyl Sulfone is in the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. The compound's structural features enable it to participate effectively in reactions that establish new connections between carbon atoms, contributing to the construction of complex molecular frameworks .

The sulfonyl group adjacent to the carbon bearing the trimethylsilyl substituent enhances the acidity of this position, facilitating deprotonation to generate a nucleophilic carbon center. This activated species can then react with various electrophiles, including aldehydes, ketones, and activated alkenes, to form new carbon-carbon bonds. The trimethylsilyl group can influence the reactivity and selectivity of these processes, often providing control over regiochemical and stereochemical outcomes .

In the context of complex molecule synthesis, these carbon-carbon bond-forming capabilities are particularly valuable for constructing the carbon skeletons of target compounds. The ability to introduce carbon fragments in a controlled manner contributes significantly to synthetic efficiency and versatility .

Role in Nucleophilic Substitution

Industrial Applications

Pharmaceutical Industry

In the pharmaceutical sector, Phenyl Trimethylsilylmethyl Sulfone serves as an important intermediate in the synthesis of drug candidates and active pharmaceutical ingredients. The compound's versatility in carbon-carbon bond formation and functional group manipulation makes it particularly valuable in constructing the complex molecular frameworks often required in drug development .

Research Applications

New Synthetic Methodologies

Phenyl Trimethylsilylmethyl Sulfone plays a significant role in the development of new synthetic methodologies, serving as both a model substrate and a versatile reagent in exploring novel reaction pathways. Researchers utilize this compound to investigate fundamental aspects of reactivity and selectivity in organic transformations .

The dual functionality of the compound—incorporating sulfone and silyl groups—provides opportunities for studying chemoselectivity in various reaction contexts. These investigations contribute to our understanding of functional group compatibility and reactivity hierarchies, informing broader principles in synthetic organic chemistry .

In methodology development, Phenyl Trimethylsilylmethyl Sulfone often serves as a test substrate for establishing reaction scope and limitations. Its well-defined structure and reactivity profile make it suitable for systematic investigations of reaction parameters, catalyst systems, and mechanistic pathways. The insights gained from such studies extend beyond this specific compound, advancing the general knowledge base in organic synthesis .

Current Research Trends

While specific research focused exclusively on Phenyl Trimethylsilylmethyl Sulfone may be limited in the current literature, the compound's structural features align with several contemporary research interests in synthetic organic chemistry. These include silicon-directed transformations, selective functional group interconversions, and the development of sustainable synthetic methods .

The silyl-containing sulfone structure positions this compound within the broader landscape of silicon-based reagents being explored for stereoselective transformations and controlled eliminations. Similarly, its sulfone functionality connects it to ongoing research in sulfur-based chemistry, including sustainable oxidation methods and novel desulfonylation strategies .

Additionally, the compound's potential applications in metal-catalyzed processes resonate with current trends in cross-coupling methodology and C-H functionalization. As these research areas continue to evolve, Phenyl Trimethylsilylmethyl Sulfone may find expanded roles in addressing synthetic challenges and enabling access to structurally diverse molecular architectures .

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